Ethyl 7-chloroquinoline-4-carboxylate Ethyl 7-chloroquinoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 227453-42-1
VCID: VC8257310
InChI: InChI=1S/C12H10ClNO2/c1-2-16-12(15)10-5-6-14-11-7-8(13)3-4-9(10)11/h3-7H,2H2,1H3
SMILES: CCOC(=O)C1=C2C=CC(=CC2=NC=C1)Cl
Molecular Formula: C12H10ClNO2
Molecular Weight: 235.66 g/mol

Ethyl 7-chloroquinoline-4-carboxylate

CAS No.: 227453-42-1

Cat. No.: VC8257310

Molecular Formula: C12H10ClNO2

Molecular Weight: 235.66 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-chloroquinoline-4-carboxylate - 227453-42-1

Specification

CAS No. 227453-42-1
Molecular Formula C12H10ClNO2
Molecular Weight 235.66 g/mol
IUPAC Name ethyl 7-chloroquinoline-4-carboxylate
Standard InChI InChI=1S/C12H10ClNO2/c1-2-16-12(15)10-5-6-14-11-7-8(13)3-4-9(10)11/h3-7H,2H2,1H3
Standard InChI Key WCSFDAOVKJQZAV-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C2C=CC(=CC2=NC=C1)Cl
Canonical SMILES CCOC(=O)C1=C2C=CC(=CC2=NC=C1)Cl

Introduction

Chemical Identity and Physicochemical Properties

Ethyl 7-chloroquinoline-4-carboxylate belongs to the quinoline family, featuring a chlorine substituent at the 7-position and an ethyl carboxylate group at the 4-position. Its IUPAC name derives from this substitution pattern, and its structural formula is shown below:

Chemical Structure
C12H10ClNO2\text{C}_{12}\text{H}_{10}\text{ClNO}_2
The compound’s exact mass is 235.040 g/mol, with a topological polar surface area (PSA) of 39.19 Ų, indicating moderate polarity. The logP value of 3.06 suggests favorable lipid solubility, which is critical for its pharmacokinetic behavior in drug intermediates .

Synthetic Methodologies and Industrial Production

Hydrolysis and Decarboxylation Pathways

A patented industrial method outlines the synthesis of 4,7-dichloroquinoline from ethyl 7-chloroquinoline-4-carboxylate, highlighting its role as a precursor . The process involves three steps:

  • Alkaline Hydrolysis: Treatment with 10% sodium hydroxide (NaOH) hydrolyzes the ethyl ester to 4-hydroxy-7-chloroquinoline-3-carboxylic acid.

  • Decarboxylation: Heating the carboxylic acid derivative in paraffin oil at 230–250°C removes the carboxyl group, yielding 4-hydroxy-7-chloroquinoline.

  • Chlorination: Reaction with phosphorus oxychloride (POCl₃) replaces the hydroxyl group with chlorine, producing 4,7-dichloroquinoline .

This method achieves a total yield ≥70% and purity ≥99%, making it suitable for large-scale production .

Table 2: Synthetic Steps and Yields

StepReagents/ConditionsYield
Hydrolysis10% NaOH, 90–100°C≥90%
DecarboxylationParaffin oil, 230–250°C~100%
ChlorinationPOCl₃≥70%

Pharmaceutical Applications and Intermediate Utility

Role in Antimalarial and Autoimmune Therapies

Ethyl 7-chloroquinoline-4-carboxylate is a precursor to 4,7-dichloroquinoline, which is further processed into hydroxychloroquine sulfate—a drug used for systemic lupus erythematosus and rheumatoid arthritis . The chlorine and quinoline moieties enhance bioavailability and target binding, critical for its therapeutic efficacy.

Structural and Crystallographic Insights

While crystallographic data for ethyl 7-chloroquinoline-4-carboxylate is unavailable, studies on analogous compounds reveal stabilizing interactions. For example, ethyl 3,7-dichloroquinoline-8-carboxylate exhibits π-π stacking between quinoline rings (centroid distances: 3.642–3.716 Å) and weak C–H···N hydrogen bonds . These interactions likely influence the solubility and stability of related esters.

Future Directions and Research Opportunities

  • Crystallographic Studies: Resolving the crystal structure of ethyl 7-chloroquinoline-4-carboxylate could optimize its synthetic routes.

  • Biological Screening: Expanding toxicity and efficacy studies may uncover new therapeutic applications.

  • Green Chemistry: Developing solvent-free or catalytic methods could enhance sustainability in industrial production.

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